Controlled Lipophilicity Elevation Versus Unsubstituted Parent 3-Nitropyridine-2,6-diamine (CAS 3346-63-2) as Measured by Computed XLogP3
The introduction of a single N6-isopropyl group onto the 3-nitropyridine-2,6-diamine scaffold increases computed lipophilicity from an XLogP3 of 0.7 (unsubstituted parent, CAS 3346-63-2) to 2.0 (target compound, CAS 73895-38-2), representing a ΔXLogP3 of +1.3 [1]. This modulation brings the compound into a more favorable lipophilicity range for membrane permeability and oral bioavailability (typically XLogP3 1–3), while avoiding the excessive lipophilicity (XLogP3 > 3.5) that often accompanies N6,N6-dialkyl or bulky aryl substitutions and is associated with increased off-target binding, low aqueous solubility, and heightened metabolic liability [2]. This measured difference means that the target compound occupies a distinct and desirable position on the lipophilicity continuum within the 3-nitropyridine-2,6-diamine chemical space—neither too polar for passive membrane diffusion nor excessively lipophilic.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 3-Nitropyridine-2,6-diamine (CAS 3346-63-2): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +1.3 (approximately 20-fold increase in computed octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Procurement selection for structure-activity relationship (SAR) exploration or lead optimization programs hinges on controlled physicochemical increments; the +1.3 XLogP3 shift is a quantifiable design feature that distinguishes this compound from the unsubstituted parent.
- [1] PubChem Compound Summary: XLogP3 for CID 79006879 (CAS 73895-38-2) = 2.0; XLogP3 for CID 135409350 (3-nitropyridine-2,6-diamine, CAS 3346-63-2) = 0.7. National Center for Biotechnology Information (2024). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (General principle: optimal XLogP3 range and risks of high lipophilicity.) View Source
